molecular formula C21H18BrN5O2S B2915772 N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251707-18-2

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2915772
CAS No.: 1251707-18-2
M. Wt: 484.37
InChI Key: WPZBDKUXLRSMQF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide features a [1,2,4]triazolo[4,3-a]pyrazin-3-one core substituted at the 8-position with a (2-ethylphenyl)sulfanyl group and at the 2-position with an acetamide-linked 3-bromophenyl moiety.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2S/c1-2-14-6-3-4-9-17(14)30-20-19-25-27(21(29)26(19)11-10-23-20)13-18(28)24-16-8-5-7-15(22)12-16/h3-12H,2,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZBDKUXLRSMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives.

    Attachment of the Ethylphenylsulfanyl Group: This step involves the reaction of the triazolopyrazine intermediate with an ethylphenylsulfanyl reagent under specific conditions to achieve the desired substitution.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Modulating Gene Expression: It can affect the expression of specific genes, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure Variations

The triazolopyrazine core distinguishes the target compound from analogs with alternative heterocyclic systems:

  • Quinazolinone Derivatives: N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide () uses a quinazolinone core, which offers distinct hydrogen-bonding capabilities due to the carbonyl group at position 4 .
  • Triazole Derivatives : N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () replaces the pyrazine ring with a simpler triazole, reducing aromaticity and molecular complexity .

Substituent Effects

Sulfanyl Group Modifications
  • 2-Ethylphenyl vs.
  • Dual Bromine Substitution: N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide () contains two bromine atoms, increasing molecular weight (MW: ~604 g/mol) and lipophilicity compared to the target compound’s single bromine (MW: ~510 g/mol estimated) .
Acetamide-Linked Aromatic Groups
  • 3-Bromophenyl vs. 2,5-Dimethylphenyl : The target’s 3-bromophenyl group (electron-withdrawing) differs from the 2,5-dimethylphenyl substituent in ’s compound, where methyl groups enhance steric bulk and electron-donating effects .
  • Pyrazine vs. Pyridinyl : In 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (), the pyrazine ring’s nitrogen atoms create a more polarized environment compared to the target’s bromophenyl group .

Physicochemical and Structural Properties

  • Crystal Packing : The dihedral angle between aromatic rings in 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (54.6°) () suggests moderate coplanarity, whereas the target compound’s triazolopyrazine core may enforce different torsional constraints .
  • NMR Profiles : Chemical shift variations in regions A (positions 39–44) and B (29–36) of triazolopyrazine derivatives () highlight substituent-dependent electronic environments, which could apply to the target compound’s ethylphenyl and bromophenyl groups .

Molecular Networking and Fragmentation Patterns

As per , molecular networking based on MS/MS fragmentation (cosine scores) could cluster the target compound with other triazolopyrazine derivatives, distinguishing them from quinazolinone or triazole analogs due to core-specific fragmentation .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name (Core + Substituents) Core Structure Sulfanyl Group Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound Triazolo[4,3-a]pyrazin-3-one 2-Ethylphenyl 3-Bromophenyl ~510 Moderate lipophilicity
2-{8-[(4-Chlorobenzyl)sulfanyl]-... () Triazolo[4,3-a]pyrazin-3-one 4-Chlorobenzyl 2,5-Dimethylphenyl ~483 Higher polarity (Cl)
N-(3-Bromophenyl)-... () Benzothieno-pyrimidine 4-Bromophenyl 3-Bromophenyl ~604 High MW, dual Br substitution
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () Pyrazine N/A Pyrazin-2-yl ~292 Polar pyrazine group

Biological Activity

N-(3-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazolopyrazines and features unique structural elements that may influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C20H20BrN3O2S. The compound consists of a bromophenyl group, an ethylphenylsulfanyl group, and a triazolopyrazine core, which are crucial for its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bromophenyl and ethylphenylsulfanyl groups may facilitate binding to these targets, while the triazolopyrazine core contributes to the compound's stability and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Gram-negative bacteria: Studies have shown that triazolopyrazine derivatives can inhibit the growth of various Gram-negative bacteria by targeting their virulence factors .

Anticancer Properties

Preliminary investigations into the anticancer potential of triazolopyrazines suggest that they may induce apoptosis in cancer cells. The mechanisms may involve:

  • Cell cycle arrest: Certain derivatives have been reported to disrupt cell cycle progression in cancer cells .

Enzyme Inhibition

This compound may serve as a lead for developing inhibitors targeting specific enzymes involved in disease pathways. Its structural components could be optimized for enhanced inhibitory activity against enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition of bacterial growth observed.
AnticancerInduced apoptosis in cancer cell lines; mechanisms include cell cycle arrest.
Enzyme InhibitionPotential as COX inhibitors; structure optimization suggested for improved efficacy.

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